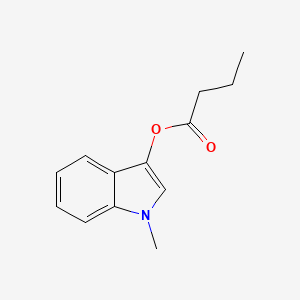

1-Methyl-1H-indol-3-yl butyrate

Descripción

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole nucleus is a privileged structural motif in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets. nrfhh.comijpsr.com

The indole scaffold is a fundamental component of many natural products, particularly alkaloids, and is a key building block in numerous pharmaceuticals. nih.govresearchgate.net Its prevalence is a testament to its evolutionary selection as a versatile framework for biological function. nih.gov Examples of indole-containing drugs highlight its importance in medicine, with applications ranging from anticancer agents like vincristine (B1662923) to antihypertensive drugs like reserpine. nih.gov

The structural versatility of the indole ring allows its derivatives to exhibit a wide spectrum of pharmacological activities. nrfhh.comresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nrfhh.commdpi.com The ability of indole derivatives to target various biological pathways makes them valuable scaffolds in the design of new drugs for a multitude of diseases, including cancer, infectious diseases, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.gov

Table 1: Selected Pharmacological Activities of Indole Derivatives

| Pharmacological Activity | Description | Key Molecular Targets/Pathways |

| Anticancer | Indole derivatives can inhibit cancer cell proliferation and induce apoptosis. mdpi.com They have shown efficacy against drug-resistant cancer cells. mdpi.comnih.gov | Tubulin, Estrogen Metabolism, various signaling pathways involved in cell proliferation. mdpi.com |

| Anti-inflammatory | Certain indole derivatives can modulate key inflammatory pathways, reducing inflammation. mdpi.com | NF-κB, COX-2. mdpi.com |

| Antimicrobial | The indole scaffold is found in compounds with activity against various pathogens. nrfhh.com | Diverse microbial targets. |

| Antioxidant | Indole derivatives can exhibit antioxidant properties, protecting against oxidative stress. nrfhh.com | Free radical scavenging and modulation of antioxidant enzyme systems. |

| Neuroprotective | Some indole derivatives show potential in managing neurodegenerative diseases. nih.govmdpi.com | Targets related to Alzheimer's and Parkinson's disease pathways. nih.gov |

Role of Butyrate (B1204436) and Short-Chain Fatty Acids in Biological Systems

Butyrate is a short-chain fatty acid (SCFA) that plays a crucial role in various physiological processes, particularly within the gut.

Butyrate is a primary product of the microbial fermentation of dietary fibers in the colon. mdpi.comasm.org It serves as the main energy source for colonocytes, the epithelial cells lining the colon. mdpi.comnih.gov Along with acetate (B1210297) and propionate (B1217596), butyrate is one of the most abundant SCFAs produced by the gut microbiota. mdpi.comverbbiotics.com

Butyrate exerts a wide range of biological effects that extend beyond its role as an energy source. nih.govlifespan.io It is a key regulator of intestinal homeostasis, influencing gut barrier function, immune responses, and cell proliferation and differentiation. mdpi.comnih.govnih.gov One of its primary mechanisms of action is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression. nih.govnih.gov

Table 2: Key Biological Effects of Butyrate

| Biological Effect | Mechanism of Action |

| Enhancement of Intestinal Barrier Function | Upregulates the expression of tight junction proteins and mucin production. nih.govnih.gov |

| Anti-inflammatory Effects | Inhibits the activation of NF-κB and promotes the differentiation of regulatory T cells. nih.govnih.govmdpi.com |

| Regulation of Cell Proliferation and Apoptosis | Can stimulate the growth of healthy colonocytes while inducing apoptosis in cancer cells. cambridge.org |

| Metabolic Regulation | Influences glucose homeostasis and insulin (B600854) sensitivity. frontiersin.org |

| Neuroprotective Effects | Emerging research suggests a role in the gut-brain axis. verbbiotics.com |

Rationale for Investigating Ester Derivatives, with a Focus on 1-Methyl-1H-indol-3-yl Butyrate

The synthesis of ester derivatives like this compound represents a strategic approach in medicinal chemistry to potentially combine the beneficial properties of both the indole and butyrate moieties. The ester linkage can be designed to be cleaved by esterases present in the body, releasing the individual active components. This prodrug strategy could potentially enhance the delivery or modulate the activity of both the indole and butyrate components. The methylation at the 1-position of the indole ring is a common modification in medicinal chemistry to alter the electronic properties and metabolic stability of the indole scaffold. The investigation of this compound is therefore driven by the hypothesis that this hybrid molecule may exhibit unique or enhanced biological activities stemming from the synergistic or additive effects of its constituent parts.

Propiedades

IUPAC Name |

(1-methylindol-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-6-13(15)16-12-9-14(2)11-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIBVQFERSMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066619 | |

| Record name | 1-Methyl-1H-indol-3-yl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-22-7 | |

| Record name | Butanoic acid, 1-methyl-1H-indol-3-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1-methyl-1H-indol-3-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-methyl-1H-indol-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1H-indol-3-yl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Indol 3 Yl Butyrate and Analogues

Strategies for Indole (B1671886) N-Alkylation in the Synthesis of 1-Methyl-1H-indoles

The initial and crucial step in synthesizing the target compound is the methylation of the indole nitrogen. This can be accomplished through several methods, each with its own set of advantages and considerations.

Direct Alkylation Approaches

Direct N-alkylation of indoles is a common strategy. researchgate.net Traditional methods often employ a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. researchgate.net This approach is known for its simplicity and often high yields. researchgate.net

Alternative direct alkylation methods have been developed to avoid the use of hazardous reagents like sodium hydride. Copper-catalyzed cross-coupling reactions between indoles and N-tosylhydrazones have emerged as an efficient method for direct N-alkylation. rsc.org This reaction is typically carried out in the presence of a copper iodide catalyst and a suitable ligand. rsc.org Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent, which is considered more environmentally friendly. researchgate.net

| Alkylation Method | Reagents and Conditions | Key Features |

| Traditional Alkylation | Sodium hydride, alkyl halide, in DMF or THF | Operationally simple, high yields. researchgate.net |

| Copper-Catalyzed Cross-Coupling | N-tosylhydrazones, copper iodide, ligand | Efficient for direct N-alkylation. rsc.org |

| Dimethyl Carbonate (DMC) Methylation | Dimethyl carbonate, catalyst (e.g., DBU, DABCO) | Environmentally benign methylating agent. researchgate.netst-andrews.ac.uk |

| Palladium-Catalyzed Alkylation | Palladium complex, chiral ligand | Allows for asymmetric N-alkylation. mdpi.com |

Consideration of Phase-Transfer Catalysis in N-Methylation

Phase-transfer catalysis (PTC) offers a practical alternative for the N-methylation of indoles, particularly when dealing with substrates that have poor solubility in one of the reaction phases. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the alkylating agent from an organic phase to an aqueous phase (or vice versa) where the indole salt is present. researchgate.net

The use of PTC in conjunction with greener methylating agents like dimethyl carbonate has been reported. researchgate.net For instance, the N-methylation of nitroindoles has been successfully achieved using cinchona alkaloid-based phase-transfer catalysts, leading to the formation of N-alkylated products in high yields. researchgate.net The efficiency of the reaction can be influenced by the position of substituents on the indole ring. researchgate.net

Esterification Techniques for Butyrate (B1204436) Moiety Introduction to Indole Derivatives

Once the 1-methyl-1H-indole core is synthesized, the next step is the introduction of the butyrate group, typically at the C3 position. This is achieved through esterification of a suitable precursor, such as 1-methyl-1H-indol-3-ol or a related derivative.

Conventional Ester Synthesis Routes

Conventional esterification methods can be employed to attach the butyrate group. One common approach involves the reaction of an indole-3-alkanol with butyryl chloride or butyric anhydride (B1165640) in the presence of a base. Another established method is the Fischer esterification, which involves reacting the indole-3-alkanoic acid with butanol in the presence of a strong acid catalyst.

Microwave-Assisted Synthesis of Indole Esters

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of various indole esters has been successfully demonstrated using microwave irradiation. researchgate.netscienceopen.comscielo.br For example, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation has been shown to produce indole-2-carboxylic acid esters in excellent yields. researchgate.netscienceopen.comscielo.br This method offers advantages such as high product yield, short conversion periods, and mild reaction conditions. researchgate.netscienceopen.com While this specific example pertains to indole-2-carboxylates, the principles of microwave-assisted synthesis are broadly applicable to the formation of other indole esters, including those at the 3-position. mdpi.com

Green Chemistry Approaches in the Synthesis of Indole Ester Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of indole ester synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. researchgate.net Various methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing different catalysts such as ionic liquids and nanoparticles. researchgate.netgoogle.com For instance, the Fischer indole synthesis has been successfully carried out under microwave irradiation in a greener approach. researchgate.net

Multicomponent reactions (MCRs) also align with the principles of green chemistry by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the synthesis of the indole core under mild and benign conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org

| Green Chemistry Approach | Key Features | Examples in Indole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govresearchgate.netscielo.br | Synthesis of indole-2-carboxylic acid esters. researchgate.netscienceopen.comscielo.br |

| Use of Green Solvents | Replacement of hazardous organic solvents with benign alternatives like water or ionic liquids. researchgate.netgoogle.com | Fischer indole synthesis in water. researchgate.net |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste. rsc.org | Two-step synthesis of the indole core via an Ugi MCR. rsc.org |

| Use of Greener Reagents | Employing less toxic and more sustainable reagents. researchgate.net | Dimethyl carbonate as a methylating agent. researchgate.net |

Purification and Spectroscopic Characterization of Synthetic Intermediates and the Final Product

Following the synthesis, a multi-step process of purification and characterization is essential. This typically involves chromatographic separation followed by a suite of spectroscopic methods to confirm the molecular structure, weight, and the presence of specific functional groups.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of indole derivatives from reaction mixtures. nih.gov The choice of method depends on the scale of the synthesis and the physicochemical properties of the compounds.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction, showing the consumption of starting materials and the formation of products. mdpi.com It is a quick and effective method for the separation of simple indole derivatives. nih.gov For instance, in the synthesis of a related compound, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, TLC was used to track the reaction, revealing the presence of the desired product alongside unidentified by-products. mdpi.com

Column Chromatography: For preparative scale purification, column chromatography is a widely used technique. researchgate.net In the synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the crude product was purified using column chromatography on silica (B1680970) gel. mdpi.com A mixture of light petroleum and diethyl ether in a 3/7 (v/v) ratio was employed as the eluent to isolate the pure compound. mdpi.com

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds like indole derivatives. Silylation is a common derivatization method used to increase the volatility and thermal stability of polar compounds such as indole acids, facilitating their analysis by GC. vt.edu Studies have optimized conditions for the trimethylsilylation of indole acids and their subsequent separation by GC, considering factors like column length, liquid phase, and temperature. vt.edu

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred method for the separation of enantiomers of some indole derivatives due to its efficiency and environmental friendliness. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, NOESY-1D)

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.

¹H-NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the characterization of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, ¹H-NMR was a key technique. mdpi.comresearchgate.net

¹³C-NMR Spectroscopy: ¹³C-NMR provides information about the carbon skeleton of a molecule. For methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the ¹³C-NMR spectrum was crucial for its structural elucidation. mdpi.comresearchgate.net

NOESY-1D Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of atoms within a molecule. A 1D-NOESY experiment on methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate showed a correlation between the signal of the methyl group bound to the nitrogen atom and the methylene (B1212753) group in the alpha position to the carbonyl group, confirming their close spatial relationship. researchgate.net

Table 1: Representative NMR Data for an Analogous Compound, Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate mdpi.comresearchgate.net

| ¹H-NMR (CDCl₃, 400 MHz) | ¹³C-NMR (CDCl₃, 100 MHz) |

| δ 8.40 (m, 1H, H-4), 7.77 (s, 1H, H-2), 7.37 (m, 1H, H-7), 7.30 (m, 2H, H-5, H-6), 3.84 (s, 3H, N-CH₃), 3.66 (s, 3H, O-CH₃), 2.99 (t, J = 7.4 Hz, 2H, CH₂-CO), 2.30 (t, J = 7.5 Hz, 2H, CH₂-CO₂Me), 1.76 (p, J = 7.4 Hz, 2H, CH₂), 1.43–1.33 (m, 6H, 3xCH₂) | δ 193.0, 174.2, 137.2, 136.9, 126.5, 123.8, 122.7, 122.6, 116.4, 109.5, 51.4, 38.8, 34.0, 33.0, 29.1, 29.0, 24.9, 24.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry is a common technique for analyzing indole derivatives. nih.gov For methyl 4-(1H-indol-3-yl)butanoate, an analogous compound, GC-MS data is available, showing a molecular ion peak and characteristic fragment ions. nih.gov

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique often used for less volatile or thermally labile molecules. For methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, ESI-MS was used to confirm its molecular weight. mdpi.comresearchgate.net

HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

Table 2: GC-MS Data for the Analogous Compound Methyl 4-(1H-indol-3-yl)butanoate nih.gov

| m/z | Relative Intensity |

| 130 | 99.99 |

| 217 | 29.69 |

| 143 | 22.84 |

| 131 | 12.80 |

| 186 | 9.60 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information for structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the case of indole esters, key vibrational bands would be expected for the C=O stretch of the ester and the N-H or C-N stretches of the indole ring. For methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, FT-IR spectroscopy was part of its characterization. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of the chromophoric system. The indole ring system has a distinct UV absorption profile. The UV-Vis spectrum of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate was also recorded as part of its structural elucidation. mdpi.comresearchgate.net

Metabolic Pathways and Fate of 1 Methyl 1h Indol 3 Yl Butyrate in Biological Systems

Ester Hydrolysis Mechanisms in Biological Matrices

The initial and rate-determining step in the metabolism of 1-Methyl-1H-indol-3-yl butyrate (B1204436) is the hydrolysis of its ester linkage. This cleavage can occur through two primary mechanisms within the body: enzymatic action and non-enzymatic, pH-dependent processes.

Biological systems are replete with hydrolase enzymes, particularly esterases, which are ubiquitously distributed and capable of cleaving ester bonds. nih.gov These enzymes are prime candidates for the metabolic inactivation of ester-containing compounds. nih.gov Carboxylesterases and sterol esterases, found in high concentrations in the liver and also present in other tissues like the duodenal mucosa and blood leukocytes, are particularly efficient at hydrolyzing ester linkages. nih.gov

The enzymatic hydrolysis of an ester typically follows a two-step catalytic mechanism involving a serine-histidine-aspartate catalytic triad. oup.com

Acylation : The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral acyl-enzyme intermediate and releases the alcohol portion of the molecule (in this case, 1-methyl-1H-indol-3-ol). oup.com

Deacylation : A water molecule, activated by the catalytic histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This hydrolyzes the carboxylic acid (butyric acid) from the serine, regenerating the active enzyme. oup.com

Research on analogous compounds, such as methyl indole-3-acetate (B1200044) (MeIAA), has demonstrated that specific esterases can efficiently hydrolyze indole (B1671886) esters. nih.govnih.gov For instance, several members of the AtMES esterase family in Arabidopsis have been shown to hydrolyze MeIAA, converting the inactive ester form into the active compound, indole-3-acetic acid (IAA). nih.govnih.gov This highlights the principle that the biological activity of an indole ester is often dependent on its hydrolysis to the parent indole compound. nih.gov

Table 1: Examples of Esterases and Their Activity on Indole Esters

| Esterase Family/Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|

| AtMES (Arabidopsis) | Methyl indole-3-acetate (MeIAA) | Multiple AtMES enzymes (e.g., AtMES17) can hydrolyze MeIAA to release free IAA, demonstrating specific esterase activity towards indole esters. | nih.govnih.gov |

| Carboxylesterase (Pig Liver) | Various aromatic esters | Effectively predicts the hydrolysis rank order of ester compounds in human tissue fractions, indicating its significant role in xenobiotic ester metabolism. | nih.gov |

| Cholesterol Esterase | Various aromatic esters | Similar to carboxylesterase, it shows broad hydrolytic activity and can predict metabolic rates in biological tissues. | nih.gov |

Beyond enzymatic action, the ester bond of 1-Methyl-1H-indol-3-yl butyrate is susceptible to non-enzymatic hydrolysis, a reaction significantly influenced by pH. researchgate.netnih.gov Ester hydrolysis can occur under both acidic and basic conditions, though it is generally more rapid in alkaline environments. researchgate.netyoutube.comyoutube.com In physiological fluids, which have varying pH levels (e.g., blood plasma ~7.4, small intestine ~6.0-7.4), this chemical instability can contribute to the breakdown of the compound.

Studies on indole-3-acetic acid esters have shown that measurable hydrolysis can occur within hours at a pH of 9 or higher. researchgate.net While physiological pH is typically near neutral, localized microenvironments or specific bodily compartments can exhibit pH values that may facilitate this non-enzymatic cleavage over time. The mechanism for base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the carboxylate (butyrate) and the alcohol (1-methyl-1H-indol-3-ol). youtube.com This process is generally more efficient than acid-catalyzed hydrolysis. youtube.com

Metabolic Transformation of the Indole Moiety

Following hydrolysis, the resulting 1-methyl-1H-indole moiety is subject to further metabolic transformations. Its fate is linked to the complex pathways of tryptophan metabolism and the specific catabolism of N-methylated compounds.

The core indole structure is a product of tryptophan metabolism, primarily carried out by the gut microbiota. nih.govnih.gov Tryptophan, an essential amino acid, can be metabolized through several routes, including the indole pathway, which produces indole and its derivatives like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). youtube.comnih.gov These microbial metabolites can be absorbed by the host and play roles in regulating immune responses and gut homeostasis. nih.govyoutube.com

Once absorbed, indole and its derivatives undergo further metabolism in the host, predominantly in the liver. nih.govnih.gov Enzymes such as cytochrome P450 (CYP450) and sulfotransferases are involved in modifying these compounds, preparing them for excretion. nih.govresearchgate.net The indole ring can be hydroxylated and then conjugated with molecules like glutamine or glycine (B1666218) before being eliminated by the kidneys. researchgate.net

The presence of a methyl group on the indole nitrogen (N-1 position) distinguishes this compound's indole moiety from many common tryptophan metabolites. The N-methylation of indoles is a known biological process. st-andrews.ac.uk Enzymes such as amine N-methyltransferase can catalyze the N-methylation of tryptamine (B22526) and related compounds, using S-adenosyl-L-methionine as a methyl donor. wikipedia.org

The catabolism of N-methylated indoles is less characterized than that of their non-methylated counterparts. However, it is plausible that the N-methyl indole moiety resulting from hydrolysis would enter pathways involving oxidation and conjugation. The methyl group itself could potentially be removed via demethylation reactions, or the entire molecule could be hydroxylated and subsequently conjugated for excretion. For example, in citrus plants, an anthranilate N-methyltransferase gene, involved in alkaloid biosynthesis, has been identified, pointing to the existence of specific enzymatic machinery for handling N-methylated precursors. mdpi.com

Metabolic Fate of the Butyrate Moiety

The second product of hydrolysis, butyrate (butyric acid), is a short-chain fatty acid (SCFA) with a well-documented and significant role in host metabolism. nih.govgenefitletics.com Butyrate is a major energy source for colonocytes and plays a crucial role in maintaining intestinal health. genefitletics.commdpi.com

Upon absorption from the gut, butyrate that is not utilized by intestinal epithelial cells enters the portal circulation and is transported to the liver. mdpi.com In the liver, it is metabolized into acetyl-CoA. mdpi.com Acetyl-CoA is a central molecule in energy metabolism and can enter the tricarboxylic acid (TCA) cycle to produce ATP. nih.govmdpi.com Alternatively, it can be used as a substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. nih.govmdpi.com

Butyrate has systemic effects beyond the gut and liver, influencing glucose homeostasis, lipid metabolism, and inflammation. frontiersin.orgnih.gov It can improve insulin (B600854) sensitivity and has been shown to modulate gene expression. nih.govfrontiersin.org A small portion of butyrate may be excreted in the feces. nih.gov

Table 2: Metabolic Fate of Butyrate

| Metabolic Process | Location | Outcome/Product | Significance | Reference |

|---|---|---|---|---|

| Energy Production | Colonocytes, Liver, Other Tissues | Acetyl-CoA → TCA Cycle → ATP | Primary fuel for intestinal cells; contributes to systemic energy supply. | nih.govmdpi.com |

| Biosynthesis | Liver | Fatty acids, Cholesterol, Ketone bodies | Serves as a building block for essential biological molecules. | nih.govmdpi.com |

| Glucose Homeostasis | Systemic | Improved insulin sensitivity, Increased glucose transporter expression | Helps regulate blood sugar levels. | nih.govfrontiersin.org |

| Excretion | Feces | Unmetabolized Butyrate | A minor pathway for elimination. | nih.gov |

Butyrate as a Short-Chain Fatty Acid in Host Energy Metabolism

Butyrate, along with acetate (B1210297) and propionate (B1217596), is one of the most abundant short-chain fatty acids produced by the anaerobic fermentation of dietary fibers in the gut. nih.govthaena.com These SCFAs are crucial for maintaining gut health and influencing systemic metabolism. mdpi.commdpi.com

Butyrate serves as the principal energy source for colonocytes, the epithelial cells lining the colon. thaena.commdpi.com Its rapid absorption and utilization by these cells are vital for their function and integrity. thaena.com Beyond its role as an energy substrate, butyrate exhibits potent anti-inflammatory properties and is integral to the regulation of immune responses within the gut. thaena.commdpi.com

The influence of butyrate extends beyond the gut. After being utilized by colonocytes, a portion can enter the portal circulation and reach the liver, where it can influence systemic metabolic processes. thaena.com Research has shown that butyrate can improve insulin sensitivity and play a role in regulating glucose and lipid metabolism. thaena.com It is a key metabolite in the prevention and management of various metabolic disorders. nih.gov

The production and concentration of SCFAs like butyrate are dependent on the composition of the gut microbiota and the availability of fermentable dietary fibers. mdpi.com The typical molar ratio of acetate, propionate, and butyrate in the colon is approximately 60:20:20. nih.govthaena.com

| Key Roles of Butyrate in Host Metabolism | References |

| Primary energy source for colonocytes | thaena.commdpi.com |

| Regulates gut inflammation | thaena.commdpi.comnih.gov |

| Enhances gut barrier function | thaena.commdpi.com |

| Influences systemic glucose and lipid metabolism | thaena.com |

| Improves insulin sensitivity | thaena.com |

Beta-Oxidation Pathways of Butyric Acid and its Ester Derivatives

Once this compound is hydrolyzed, the released butyric acid is catabolized through the beta-oxidation pathway to generate energy. Beta-oxidation is a multi-step process that breaks down fatty acid molecules into acetyl-CoA, which can then enter the citric acid cycle for further energy production. wikipedia.orgaocs.org This process occurs within the mitochondria in eukaryotes. wikipedia.org

The beta-oxidation of butyrate, a four-carbon fatty acid, involves a sequence of four enzymatic reactions:

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of butyryl-CoA, producing crotonyl-CoA. This reaction reduces FAD to FADH₂. wikipedia.orgaocs.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of crotonyl-CoA, forming β-hydroxybutyryl-CoA. wikipedia.orgaocs.org

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta carbon to a ketone, yielding acetoacetyl-CoA. This step reduces NAD+ to NADH. wikipedia.orgaocs.org

Thiolysis: Thiolase cleaves acetoacetyl-CoA by introducing another molecule of Coenzyme A, resulting in two molecules of acetyl-CoA. aocs.orglibretexts.org

Each cycle of beta-oxidation shortens the fatty acid chain by two carbons. libretexts.org For butyrate, a single cycle is sufficient to completely break it down into two acetyl-CoA molecules. These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle to generate ATP. The NADH and FADH₂ produced during beta-oxidation are used by the electron transport chain to produce additional ATP. aocs.org

Studies in the yeast Candida tropicalis have shown that the enzymes required for the beta-oxidation of butyrate are inducibly synthesized at high levels when butyrate is the sole carbon source, and this process occurs within peroxisomes. nih.gov In other organisms, such as the bacterium Desulfobacterium cetonicum, butyrate is activated to butyryl-CoA and then oxidized to acetyl-CoA via the classical beta-oxidation pathway. nih.gov

| Step | Enzyme | Substrate | Product | Cofactors | Reference |

| 1. Dehydrogenation | Acyl-CoA dehydrogenase | Butyryl-CoA | Crotonyl-CoA | FAD → FADH₂ | wikipedia.orgaocs.org |

| 2. Hydration | Enoyl-CoA hydratase | Crotonyl-CoA | β-hydroxybutyryl-CoA | H₂O | wikipedia.orgaocs.org |

| 3. Oxidation | 3-hydroxyacyl-CoA dehydrogenase | β-hydroxybutyryl-CoA | Acetoacetyl-CoA | NAD+ → NADH | wikipedia.orgaocs.org |

| 4. Thiolysis | Thiolase | Acetoacetyl-CoA | 2 x Acetyl-CoA | CoA-SH | aocs.orglibretexts.org |

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of N-Methylation on Indole (B1671886) Derivative Activity and Receptor Binding

The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov The substitution at the indole nitrogen (N1 position) is a critical determinant of biological activity. The introduction of a methyl group at this position, as in 1-Methyl-1H-indol-3-yl butyrate (B1204436), can profoundly alter the molecule's physicochemical properties and its interaction with biological targets. nih.govacs.org

N-methylation eliminates the hydrogen bond donor capability of the indole N-H group, which can be crucial for binding to certain receptors. Conversely, this modification increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The methyl group can also introduce favorable van der Waals interactions or cause steric clashes within a receptor's binding pocket, thereby modulating affinity and selectivity. nih.gov

The table below summarizes the impact of N-methylation on the properties of indole derivatives based on general findings in medicinal chemistry.

| Feature | Unsubstituted Indole (N-H) | N-Methylated Indole (N-CH₃) | Significance in Receptor Binding |

| Hydrogen Bonding | Acts as H-bond donor | H-bond donor ability removed | Critical for interactions with specific amino acid residues (e.g., Asp, Glu, Gln). |

| Lipophilicity | Lower | Higher | Affects membrane permeability, solubility, and hydrophobic interactions within the binding pocket. |

| Steric Profile | Less sterically hindered | Increased steric bulk | Can either improve binding through better fit or decrease binding due to steric clashes. |

| Electronic Nature | Indole N-H is weakly acidic | N-methyl group is electron-donating | Alters the electron density of the indole ring system, influencing π-π stacking and cation-π interactions. |

This table presents generalized principles from SAR studies and may not reflect the specific activity of 1-Methyl-1H-indol-3-yl butyrate for any particular target.

Role of the Butyrate Ester Chain Length and Branching in Biological Efficacy

The ester side chain is another key modulator of biological activity. The length and branching of the alkyl group in the ester can influence efficacy, metabolism, and pharmacokinetics. The butyrate moiety (a four-carbon chain) in this compound represents a specific choice among many possibilities.

Studies on other classes of compounds, such as resveratrol (B1683913) esters, have shown that the length of the acyl chain significantly impacts biological efficacy. mdpi.com For instance, short-chain fatty acid esters (like acetate (B1210297), C2; propionate (B1217596), C3; and butyrate, C4) often exhibit different activity profiles compared to long-chain fatty acid esters (like palmitate, C16). mdpi.comnih.gov In some antioxidant assays, resveratrol esters with short-chain fatty acids showed higher efficacy than those with longer chains, which may be due to factors like reduced steric hindrance and altered lipophilicity. mdpi.comnih.gov

The preference for a specific chain length can be highly dependent on the target enzyme or receptor. In one study on the enzymatic synthesis of alkyl butyrates, the preference for the alcohol substrate followed the order: hexanol (C6) > butanol (C4) > octanol (B41247) (C8) > decanol (B1663958) (C10) > ethanol (B145695) (C2), demonstrating a non-linear relationship between chain length and reactivity. nih.gov

Branching of the ester chain can also have a significant effect. Introducing branches, for example, by using isobutyrate instead of n-butyrate, increases steric bulk near the ester linkage. This can enhance hydrolytic stability by sterically hindering the approach of hydrolytic enzymes like esterases. researchgate.net However, this same steric bulk might negatively impact binding to a target receptor if the binding pocket is narrow. In a human skin model, resveratrol butyrate and isobutyrate monoesters were found to be more biologically active than acetate or palmitate analogs, indicating a favorable role for the C4 chain in that specific application. mdpi.com

The following table illustrates how ester chain characteristics can influence biological properties.

| Chain Characteristic | Example | Potential Impact on Efficacy | Rationale |

| Short Chain | Acetate (C2), Propionate (C3) | May increase water solubility; can lead to rapid hydrolysis. | Lower lipophilicity; less steric hindrance for enzymatic cleavage. |

| Medium Chain | Butyrate (C4) , Hexanoate (C6) | Often a balance of lipophilicity and solubility; may optimize binding and transport. | Provides sufficient hydrophobic character for membrane interaction without being excessively lipophilic. |

| Long Chain | Palmitate (C16), Stearate (C18) | Increases lipophilicity; may decrease water solubility and lead to slower hydrolysis. | Greater van der Waals interactions; increased steric hindrance can slow enzymatic action. |

| Branching | Isobutyrate | Can increase hydrolytic stability. | Steric hindrance protects the ester bond from enzymatic attack. researchgate.net |

Influence of Ester Linkage on Hydrolytic Stability and Bioavailability of Indole Butyrates

The ester linkage is a critical functional group that is susceptible to hydrolysis, a chemical reaction where water breaks the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes (esterases) in the body. The stability of the ester bond is a key factor in determining the compound's shelf-life and, more importantly, its bioavailability and duration of action in a biological system. nih.gov

Esterification is a common prodrug strategy used to improve the bioavailability of parent molecules by increasing their lipophilicity, which facilitates absorption across biological membranes. nih.gov Once absorbed, the ester is ideally cleaved by esterases to release the active form of the drug. The rate of this hydrolysis is crucial.

The hydrolytic stability of an ester is influenced by the chemical structure of both the acid and alcohol components. researchgate.net In the case of indole butyrates, the stability of the ester linkage is influenced by the size of the alkyl group. Studies on the hydrolysis of homologous series of esters have shown that the rate of hydrolysis can be directly related to the size of the alkyl group, with larger groups sometimes slowing the reaction. nih.gov However, electronic effects also play a significant role. nih.gov The related compound, Indole-3-butyric acid (IBA), is reported to be very stable in neutral, acidic, and alkaline media, suggesting that the indole-butyrate structure itself is not inherently unstable. nih.gov Concentrated solutions of IBA have been shown to be stable for months at room temperature with no significant degradation. scispace.com

The table below shows experimental data on the hydrolytic stability of various simple esters, illustrating the influence of the ester structure on its half-life (t₁/₂) in rat liver microsomes, which are rich in hydrolytic enzymes.

| Compound | Ester Type | Half-life (t₁/₂) in Rat Liver Microsomes (minutes) |

| Methyl benzoate | Methyl Ester | 15 |

| Ethyl benzoate | Ethyl Ester | 12 |

| Phenyl benzoate | Phenyl Ester | 11 |

Data sourced from a comparative study on ester hydrolysis. nih.gov This data illustrates general principles and does not represent direct measurements of this compound.

These results demonstrate that even small changes in the ester structure can lead to differences in hydrolytic stability. nih.gov The slightly higher stability of the methyl ester compared to the ethyl ester in this system highlights the complex interplay of steric and electronic factors that govern enzymatic hydrolysis. nih.gov

Computational and Molecular Docking Studies for Ligand-Target Interactions of Indole and Butyrate Derivatives

Computational methods, particularly molecular docking, are powerful tools for investigating how a ligand like this compound might interact with a specific protein target at the molecular level. longdom.orgthesciencein.org Docking simulations predict the preferred orientation of a ligand within the binding site of a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

These studies provide insights into the specific non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the indole ring, the butyrate alkyl chain) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine). nih.gov

π-π Stacking: An interaction between aromatic rings, such as the indole ring and the rings of phenylalanine, tyrosine, or tryptophan residues.

Cation-π Interactions: An electrostatic interaction between a cation (e.g., a positively charged lysine (B10760008) or arginine residue) and the electron-rich π-system of an aromatic ring.

Numerous molecular docking studies have been performed on indole derivatives to elucidate their mechanism of action against various targets, including protein kinases, tubulin, and enzymes like cyclooxygenase (COX). nih.govnih.govresearchgate.net For example, docking studies have revealed how indole derivatives can bind to the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, forming hydrogen bonds with key residues like Met793. nih.gov Similarly, computational analyses of butyrate derivatives have been used to understand their substrate specificity with enzymes. nih.gov

For this compound, a docking study would model how the N-methylated indole ring and the butyrate chain fit into a target's binding pocket. The N-methyl group might fit into a small hydrophobic pocket, while the indole ring could form π-stacking interactions. nih.gov The butyrate chain could extend into a hydrophobic channel, and the ester's carbonyl oxygen could act as a hydrogen bond acceptor. These computational predictions can rationalize observed SAR data and guide the synthesis of new, more potent analogues. nih.gov

The following table summarizes common interactions observed in docking studies of indole-containing ligands with protein targets.

| Interaction Type | Ligand Moiety Involved | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Ester carbonyl oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic Interactions | Indole ring, Butyrate alkyl chain, N-methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Indole aromatic system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interaction | Indole aromatic system | Lysine, Arginine |

Advanced Analytical and Spectroscopic Techniques for 1 Methyl 1h Indol 3 Yl Butyrate Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of "1-Methyl-1H-indol-3-yl butyrate" and its potential metabolites. This technique provides elemental composition data, which is fundamental for structural elucidation and identification in complex biological or chemical mixtures.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. nih.gov For "this compound" (molecular formula C₁₃H₁₅NO₂), the expected monoisotopic mass is approximately 217.1103 Da. uni.lu HRMS can measure this mass with high precision, typically within a few parts per million (ppm), allowing for confident differentiation from other compounds with the same nominal mass.

Metabolite profiling studies would involve the administration of the compound to a biological system, followed by HRMS analysis of extracts from relevant matrices (e.g., plasma, urine, or tissue). The resulting data would be screened for the parent compound and potential metabolites, which may include hydroxylated, demethylated, or glucuronidated species. The high resolving power of the mass spectrometer is critical in separating these metabolic products from endogenous matrix components.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion of "this compound" would be performed to obtain structural information through fragmentation analysis. The fragmentation pattern of indole (B1671886) derivatives is often characterized by specific losses. For instance, the indole ring itself is a stable moiety. Common fragmentation pathways for indole derivatives can involve the cleavage of side chains. scirp.org For "this compound", one would expect to see fragmentation related to the butyrate (B1204436) group, such as the loss of the butoxy group or cleavage of the ester bond. The study of related indole derivatives by electron-impact mass spectrometry has shown that the fragmentation is often initiated by the ejection of a radical from the molecular ion, followed by the loss of stable molecules. scirp.org

A predicted collision cross section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can also be calculated. For the [M+H]⁺ adduct of "(1-methylindol-3-yl) butanoate", the predicted CCS is 147.6 Ų. uni.lu This information can be used as an additional parameter for compound identification in complex mixtures when compared against a database of experimental or predicted CCS values.

Table 1: Predicted Collision Cross Section (CCS) Data for (1-methylindol-3-yl) butanoate Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.11756 | 147.6 |

| [M+Na]⁺ | 240.09950 | 157.6 |

| [M-H]⁻ | 216.10300 | 151.5 |

| [M+NH₄]⁺ | 235.14410 | 168.3 |

| [M+K]⁺ | 256.07344 | 154.7 |

| [M+H-H₂O]⁺ | 200.10754 | 141.2 |

| [M+HCOO]⁻ | 262.10848 | 171.3 |

| [M+CH₃COO]⁻ | 276.12413 | 188.7 |

| Data calculated using CCSbase and presented for (1-methylindol-3-yl) butanoate. |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including "this compound". One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For "this compound", the ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the N-methyl group, and the butyrate chain. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the N-methyl protons would be a singlet around 3.7-4.0 ppm. The protons of the butyrate chain would show specific multiplets corresponding to the α- and β-methylene groups and the terminal methyl group. In a study of the related compound methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the N-methyl group signal was observed as a singlet, and the protons of the aliphatic chain were observed as multiplets in their expected regions. mdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group would be significantly downfield (around 170 ppm), while the carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm). The N-methyl carbon and the carbons of the butyrate chain would appear in the upfield region.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the spin systems of the butyrate chain and the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the butyrate group and the indole ring via the ester linkage, and the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For "this compound", a NOESY experiment could confirm the substitution pattern by showing a correlation between the N-methyl protons and the proton at the C2 position of the indole ring. mdpi.com

While "this compound" itself is achiral, advanced NMR techniques are critical for the stereochemical and conformational analysis of related chiral indole alkaloids. acs.org Dynamic NMR spectroscopy can be used to study conformational changes, such as the rotation around single bonds, by analyzing changes in the NMR spectra at different temperatures. acs.org

Table 2: Representative ¹H and ¹³C NMR Data for a Related Indole Derivative (Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate) mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.84 (s) | 33.5 |

| Indole H-2 | 7.71 (s) | 134.7 |

| Indole H-4 | 8.24 (d) | 126.3 |

| Indole H-5 | 7.30 (t) | 122.9 |

| Indole H-6 | 7.28 (t) | 122.7 |

| Indole H-7 | 7.36 (d) | 109.8 |

| Carbonyl (C=O) | - | 193.3 |

| Ester (C=O) | - | 174.1 |

| Ester O-CH₃ | 3.65 (s) | 51.4 |

| Data obtained in CDCl₃. This table is for illustrative purposes and shows data for a similar compound. |

Hyphenated Chromatographic Methods for Complex Mixture Analysis and Quantification (e.g., UHPLC-HRMS/MS)

Hyphenated chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), are the gold standard for the analysis and quantification of compounds like "this compound" in complex mixtures. nih.gov This method combines the excellent separation capabilities of UHPLC with the high sensitivity and selectivity of HRMS/MS detection.

For the analysis of indole derivatives, reversed-phase chromatography is commonly employed. sielc.com A C18 or a phenyl-hexyl column can provide good separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. sielc.com The use of sub-2 µm particle size columns in UHPLC allows for faster analysis times and higher resolution compared to traditional HPLC.

The effluent from the UHPLC column is directly introduced into the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a certain mass range or in a targeted mode like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity. nih.gov In a research setting, data-dependent acquisition (DDA) is often used, where the instrument automatically performs MS/MS on the most abundant ions detected in a survey scan, allowing for the identification of unknown compounds. mdpi.com

This technique is particularly valuable for:

Purity assessment: UHPLC-UV can be used to determine the purity of a synthesized batch of "this compound" by detecting and quantifying any impurities.

Quantification in biological matrices: A validated UHPLC-HRMS/MS method can be used to accurately measure the concentration of the compound and its metabolites in pharmacokinetic or metabolism studies. nih.gov This often involves the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Metabolite identification: The combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation patterns allows for the confident identification of metabolites in complex biological samples. nih.gov

Table 3: Exemplary UHPLC Method Parameters for Analysis of Indole Alkaloids nih.gov

| Parameter | Condition |

| Column | Phenyl-Hexyl, e.g., Acquity UPLC® CSH™ Phenyl-Hexyl |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution from low to high percentage of organic solvent |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Detection | HRMS/MS (e.g., Orbitrap or Q-TOF) |

| These are general conditions and would require optimization for the specific analysis of this compound. |

Spectrophotometric Characterization (e.g., FT-IR, UV-Vis for purity and structural confirmation)

Spectrophotometric techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information for the structural confirmation and purity assessment of "this compound".

FT-IR Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the FT-IR spectrum would exhibit characteristic absorption bands:

A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule in the range of 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic indole ring around 1450-1600 cm⁻¹.

C-N stretching vibrations for the indole ring and the N-methyl group.

C-O stretching of the ester group in the region of 1000-1300 cm⁻¹.

The FT-IR spectrum of the related compound methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate showed a characteristic ester carbonyl stretching band at 1725 cm⁻¹. mdpi.com The presence and position of these bands can confirm the presence of the key functional groups in the molecule.

UV-Vis Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring in "this compound". The indole chromophore typically exhibits two main absorption bands. A study on 1-methylindole (B147185) showed absorption maxima that can be used as a reference. researchgate.net The position and intensity of these absorption bands (λ_max) are sensitive to the solvent and substitution on the indole ring. The UV-Vis spectrum can be used to confirm the presence of the indole nucleus and can also be used for quantitative analysis based on the Beer-Lambert law, provided a pure standard is available.

Table 4: Characteristic FT-IR Absorption Bands for Indole and Ester Functionalities

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1735-1750 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-2960 |

| C=C (Aromatic) | ~1450-1600 |

| C-O (Ester) | ~1000-1300 |

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 1-Methyl-1H-indol-3-yl Butyrate (B1204436) and its Metabolites

A primary avenue of future research will be the identification and characterization of the biological targets of 1-Methyl-1H-indol-3-yl butyrate and its subsequent metabolites. The indole (B1671886) moiety, present in many bioactive compounds, is known to interact with a variety of receptors and enzymes. For instance, indole derivatives have been shown to act as inhibitors of tubulin polymerization, a mechanism crucial in cancer therapy. rsc.org The presence of the 1-methylindole (B147185) structure in our compound of interest suggests that its potential as an anti-proliferative agent should be investigated.

Furthermore, the butyrate component is a known histone deacetylase (HDAC) inhibitor. nih.govplos.org HDACs are key enzymes in the epigenetic regulation of gene expression, and their inhibition has therapeutic implications in cancer and inflammatory diseases. nih.gov Research should, therefore, focus on whether this compound or its metabolites can effectively inhibit HDACs and modulate gene expression in a therapeutically beneficial manner.

The metabolic fate of this compound is another critical area of investigation. It is plausible that the ester linkage will be hydrolyzed in vivo, releasing 1-methyl-1H-indol-3-ol and butyric acid. Butyrate itself has a plethora of known effects, including serving as an energy source for colonocytes and modulating immune responses. nih.gov Studies have shown that butyrate can induce apoptosis in colon cancer cells and may have a role in the prevention and treatment of inflammatory bowel disease. nih.govnih.govmdpi.com The potential synergistic or independent effects of the released 1-methyl-1H-indol-3-ol would also need to be assessed.

Future research should employ a range of biochemical and cellular assays to screen for interactions with various biological targets.

Potential Biological Targets for Investigation:

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Enzymes | Histone Deacetylases (HDACs), Tubulin, Cyclooxygenases (COX) | Butyrate is a known HDAC inhibitor. Indole derivatives can inhibit tubulin polymerization. |

| Receptors | Aryl Hydrocarbon Receptor (AhR), G-protein coupled receptors (GPCRs) | Indole is a known ligand for AhR. |

| Ion Channels | Various | Indole structures can modulate ion channel activity. |

Design and Synthesis of Analogues with Modified Butyrate Chains or Indole Substitutions for Enhanced Activity

Once initial biological activities are identified, the design and synthesis of analogues will be a crucial step to optimize the therapeutic potential of this compound. Structure-activity relationship (SAR) studies will guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

Modifications to the butyrate chain could include altering its length, introducing branching, or incorporating different functional groups. These changes could influence the compound's binding affinity to target enzymes like HDACs or alter its metabolic stability. For example, derivatives of other indole-containing molecules have been synthesized with various side chains to enhance their biological effects. nih.gov

Similarly, substitutions on the indole ring could be explored. The addition of different functional groups at various positions on the indole nucleus can significantly impact biological activity. For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been shown to yield compounds with potent anti-proliferative activities against various cancer cell lines. rsc.org This highlights the potential for enhancing the therapeutic efficacy of the 1-methylindole scaffold through targeted chemical modifications.

The synthesis of these analogues can be achieved through established organic chemistry methods. The reaction of 1-methyl-1H-indol-3-ol with various acyl chlorides or anhydrides would yield a library of esters with different chain lengths and functionalities. Further modifications on the indole ring could be performed prior to the esterification step.

Examples of Potential Analogues:

| Analogue Type | Modification | Potential Benefit |

|---|---|---|

| Butyrate Chain Modification | Chain elongation or shortening | Optimized binding to target enzymes |

| Introduction of unsaturation | Altered metabolic stability | |

| Indole Ring Substitution | Addition of electron-withdrawing or -donating groups | Enhanced target affinity and selectivity |

Integration with Multi-Omics Approaches in Systems Biology Research for Comprehensive Understanding

To gain a holistic understanding of the mechanism of action of this compound and its analogues, a systems biology approach integrating various "omics" technologies will be indispensable. This will allow for a comprehensive view of the cellular and physiological responses to the compound.

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can be used to identify changes in gene expression profiles in response to treatment with the compound. This can reveal the downstream signaling pathways affected by the primary biological targets. For example, if the compound acts as an HDAC inhibitor, transcriptomic analysis would be expected to show widespread changes in gene expression.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can provide direct evidence of target engagement and downstream effects on cellular machinery.

Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with the compound, researchers can understand its impact on cellular metabolism. This is particularly relevant given that butyrate is a key metabolite in energy homeostasis. nih.gov

The integration of these multi-omics datasets will provide a comprehensive picture of the compound's mechanism of action, from its initial interaction with a biological target to the resulting changes in cellular function and phenotype. This systems-level understanding is crucial for identifying potential biomarkers for efficacy and for predicting potential off-target effects.

Q & A

Q. What are the common synthetic routes for 1-Methyl-1H-indol-3-yl butyrate, and what reaction conditions are typically employed?

The synthesis typically involves esterification of 1-methylindole-3-carboxylic acid with butanol or activation via coupling agents (e.g., DCC). For analogous esters like methyl 3-(1H-indol-3-yl)propanoate, reflux in anhydrous dichloromethane with DMAP catalysis is effective. Purity is confirmed via melting point analysis (e.g., 360°C for structurally related compounds) and spectroscopic methods (1H NMR, IR) .

Key Reaction Conditions :

- Catalysts : DMAP, sulfuric acid.

- Solvents : Anhydrous dichloromethane, THF.

- Purification : Column chromatography or recrystallization.

Q. How is the structural elucidation of this compound performed in academic research?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.052 for methyl 3-(1H-indol-3-yl)propanoate) using SHELXL refinement .

- 1H NMR : Characteristic indole proton signals (δ 7.0–8.5 ppm) and ester methyl groups (δ 3.6–4.2 ppm) .

- Mass spectrometry : HRMS to verify molecular ions (e.g., [M+H]+ at m/z 246.1364) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound are limited, protocols for structurally similar indole derivatives include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact .

- Ventilation in fume hoods during synthesis .

- Storage in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Q. How can contradictory findings about the biological effects of this compound be resolved?

Contradictions often stem from:

- Model disparities : In vitro vs. in vivo metabolic stability (e.g., ester hydrolysis to butyrate in vivo) .

- Dosage variability : Threshold-dependent effects observed in butyrate-related studies (e.g., pro-apoptotic at high doses vs. proliferative at low doses) .

- Experimental design : Use pharmacokinetic profiling (HPLC/MS) to monitor ester hydrolysis rates and free butyrate levels .

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Challenges include:

Q. What methodologies are used to study the electronic effects of the butyrate group on indole reactivity?

Advanced approaches include:

- DFT calculations : To map electron density distributions at the indole C3 position .

- X-ray charge density analysis : Resolve π-π stacking interactions influenced by the ester group .

- UV-Vis spectroscopy : Monitor spectral shifts in solvents of varying polarity to assess solvatochromism .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound in aqueous environments?

Discrepancies may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.